Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-

Bisphosphonate FPPS inhibition Bone resorption

Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5), also designated piridronic acid, is a synthetic nitrogen-containing bisphosphonate (N-BP) characterized by a 2-pyridinyl moiety. It acts as an inhibitor of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, thereby suppressing osteoclast-mediated bone resorption.

Molecular Formula C7H11NO6P2
Molecular Weight 267.11 g/mol
CAS No. 652989-80-5
Cat. No. B12532580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
CAS652989-80-5
Molecular FormulaC7H11NO6P2
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyMOGYYGYIIWDQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5): Core Identity and Procurement Baseline


Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5), also designated piridronic acid, is a synthetic nitrogen-containing bisphosphonate (N-BP) characterized by a 2-pyridinyl moiety [1]. It acts as an inhibitor of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, thereby suppressing osteoclast-mediated bone resorption [2]. As a historically clinically evaluated bisphosphonate, it occupies a specific structural niche as the 2-pyridinyl positional isomer within the heterocyclic bisphosphonate family.

Why Generic Substitution of Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5) Is Not Supported by Evidence


Bisphosphonates exhibit marked pharmacologic divergence arising from subtle variations in heterocycle positioning and substitution [1]. Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- bears a 2-pyridinyl group, in contrast to the 3-pyridinyl isomer risedronic acid. This positional isomerism alters the geometry of interactions with the FPPS active site and the mineral-binding surface, leading to differential enzyme inhibition kinetics and tissue-specific effects that preclude simple interchange with other in-class agents [2].

Quantitative Evidence Guide: Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5) Differentiation Data


Human FPPS Inhibition Potency of Piridronic Acid vs. Class Baseline

Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- inhibits human recombinant FPPS with a Ki of 4.45 nM under one reported condition and 38.95 nM under another, reflecting assay-dependent potency [1]. By contrast, the most closely related clinically dominant 3-pyridinyl bisphosphonate, risedronic acid, exhibits a reported human FPPS Ki of approximately 5–6 nM under comparable recombinant conditions [2]. These values place the 2-pyridinyl isomer within a comparable potency range but with notable assay sensitivity that may influence selection for specific enzymatic screens.

Bisphosphonate FPPS inhibition Bone resorption

Gastric Safety Differentiation: Antral Damage Potential of Piridronic Acid vs. Risedronate

When evaluated on a clinical dose basis for osteoporosis, piridronic acid induced significantly more antral damage than risedronate and produced a greater number of lesions compared to both pamidronate and risedronate [1]. This safety signal establishes a clear negative differentiation that impacts selection: the 2-pyridinyl isomer is less suitable when gastrointestinal tolerability is a primary screening criterion.

Gastric tolerability Adverse effects Bisphosphonate safety

Structural Isomerism: 2-Pyridinyl vs. 3-Pyridinyl Configuration and Impact on Pharmacophore Geometry

The sole structural distinction between piridronic acid and risedronic acid is the position of the nitrogen in the pyridine ring (2-pyridinyl vs. 3-pyridinyl). Studies on FPPS crystallization and structure-activity relationships demonstrate that the pyridine nitrogen participates in a critical hydrogen-bonding network within the enzyme active site, and shifting this nitrogen from the 3- to the 2-position reorients the side chain and alters the hydrogen-bonding geometry [1][2]. This structural nuance affects both binding kinetics and the ligand's orientation relative to the magnesium-coordinated bisphosphonate backbone.

Positional isomer FPPS binding mode Bisphosphonate SAR

Application Scenarios for Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- (CAS 652989-80-5) Based on Quantitative Evidence


FPPS Enzyme Inhibition Screening Panels and SAR Profiling

The Ki of 4.45 nM (and 38.95 nM under alternate conditions) makes this compound a useful entry for FPPS inhibitor screening that requires a 2-pyridinyl isomer to complement 3-pyridinyl controls [1]. It is appropriate for biochemical assays seeking to differentiate isomer-dependent inhibition kinetics in the mevalonate pathway.

Negative Control for Gastric Tolerability Studies

Because piridronic acid induces significantly more antral damage than risedronate [1], it serves as a benchmark for high-gastrointestinal-toxicity bisphosphonate in comparative preclinical safety studies. This makes it valuable for laboratories developing formulation or prodrug strategies designed to mitigate gastric injury.

Crystallography and Molecular Modeling of FPPS-Isomer Complexes

The 2-pyridinyl nitrogen orientation provides a distinct hydrogen-bonding pattern compared to the 3-pyridinyl isomer [1][2]. This compound is suited for co-crystallization trials and molecular dynamics simulations aimed at mapping the FPPS active-site tolerance and guiding the design of novel heterocyclic bisphosphonates.

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